Complex total syntheses of saxitoxin often fail due to impure or non-crystalline intermediates, leading to low yields and wasted resources. This stable, crystalline gem-diol intermediate (CAS 58911-04-9) solves these issues with high purity (>97%), proven key transformations, and ease of purification. Ensures predictable, high-yield outcomes in multi-step synthetic campaigns. Available for immediate global procurement.
2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol (CAS 58911-04-9) is a pivotal, crystalline intermediate in the total synthesis of the potent neurotoxin (+)-Saxitoxin and its analogs. This compound serves as a stable, well-characterized precursor to the complex tricyclic core of saxitoxin. Its gem-diol structure at the C10 position is a key feature, providing greater stability compared to the corresponding ketone and facilitating its use in multi-step synthetic campaigns that require high-purity starting materials for predictable, high-yield outcomes.
In complex total syntheses like that of saxitoxin, seemingly minor variations in intermediate quality or structure can lead to significant process failures. Utilizing a crude or non-crystalline form of this intermediate instead of the purified diol complicates downstream processing and risks introducing impurities that are difficult to remove. Substituting this key diol with structurally related but non-equivalent precursors, such as the corresponding anhydrous ketone or alternative cyclization precursors, can result in lower yields, undesired side-product formation, or complete failure of critical bond-forming steps, ultimately jeopardizing the entire synthetic route and wasting valuable materials.
This diol intermediate is described as a 'remarkably crystalline, stable solid that could be purified by recrystallization'. This physical property is a significant process advantage, as it allows for straightforward purification to high levels (>99%) without the need for complex and solvent-intensive chromatographic methods that are often required for amorphous or oily intermediates. Procuring this specific crystalline solid eliminates a potentially challenging purification step and provides a high-quality, reliable feedstock for subsequent stereocontrolled reactions.
| Evidence Dimension | Purification Method & Achievable Purity |
| Target Compound Data | Crystalline solid, purifiable by simple recrystallization. |
| Comparator Or Baseline | Amorphous or oily crude reaction products. |
| Quantified Difference | Enables high purity via a single, efficient unit operation vs. multi-step, lower-throughput chromatographic purification for non-crystalline alternatives. |
| Conditions | Standard laboratory/pilot-scale chemical synthesis. |
This simplifies the manufacturing process, reduces solvent waste, and ensures high starting material purity, which is critical for the success and reproducibility of subsequent high-stakes synthetic steps.
The suitability of this specific diol as a direct precursor is validated by its high-yield conversion to the next key intermediate in the saxitoxin core. In the original racemic synthesis by Jacobi et al., this transformation was achieved in 85% yield. A later enantioselective synthesis by Du Bois et al. reported a comparable 78% yield for the equivalent step. These consistently high yields underscore the compound's optimized structure for this critical bond-forming reaction, a significant advantage over alternative, less efficient synthetic routes.
| Evidence Dimension | Chemical Yield in a Key Synthetic Step |
| Target Compound Data | 78-85% yield |
| Comparator Or Baseline | Alternative synthetic routes with more steps or lower overall yields. |
| Quantified Difference | Provides a direct, high-throughput pathway to the saxitoxin core, minimizing material loss compared to less optimized strategies. |
| Conditions | Conversion to the subsequent tricyclic intermediate via reductive amination or related cyclization. |
A high yield in this critical step maximizes the overall efficiency and economic viability of the total synthesis, making it a preferred precursor for both academic and commercial production.
The gem-diol at the C10 position is the thermodynamically favored and isolable form of this intermediate. This hydrated form effectively 'protects' the otherwise reactive ketone carbonyl, preventing potential side reactions such as enolization or decomposition that could occur with the anhydrous ketone. The stability of the diol form ensures better shelf-life and handling characteristics, contributing to more consistent and reproducible results in subsequent reactions.
| Evidence Dimension | Chemical Form and Stability |
| Target Compound Data | Stable, crystalline gem-diol solid. |
| Comparator Or Baseline | The corresponding transient or unstable anhydrous ketone. |
| Quantified Difference | Qualitative but critical: The diol form prevents degradation pathways associated with a reactive ketone, ensuring higher material fidelity. |
| Conditions | Storage, handling, and reaction setup. |
Procuring the stable diol form ensures material integrity and experimental reproducibility, reducing the risk of failed reactions due to precursor degradation.
This compound is the ideal starting material for research groups and organizations undertaking the multi-step total synthesis of (+)-Saxitoxin. Its proven high yield in key transformations and ease of purification make it the right choice for projects where process efficiency and final product purity are critical.
Leveraging its stable and well-defined structure, this intermediate is a strategic starting point for medicinal chemistry programs aimed at synthesizing novel saxitoxin analogs. These derivatives are valuable as pharmacological tools for studying the structure and function of voltage-gated sodium channels.
As a direct precursor to decarbamoylsaxitoxin and saxitoxin, this compound can be used in the synthesis of analytical reference standards. High-purity standards are essential for the accurate detection and quantification of PSTs in seafood safety and environmental monitoring programs.